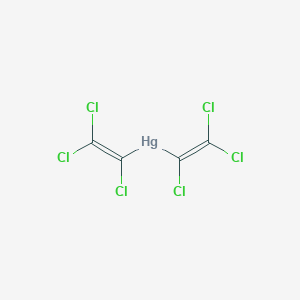

Mercury, bis(trichloroethenyl)-

Description

Contextualization of Perhalogenated Organomercurials in Organometallic Research

Perhalogenated organomercurials are a fascinating class of compounds due to the significant electronic influence of the halogen atoms. The high electronegativity of halogens, such as the chlorine atoms in the trichloroethenyl group, dramatically alters the polarity and reactivity of the carbon-mercury bond compared to their non-halogenated counterparts. Research into perhalogenated organometallics, including those of mercury, has been driven by the quest for new reagents with unique synthetic applications, often serving as transfer agents for perhalogenated organic groups in the synthesis of other organometallic or organic molecules.

Historical Trajectories in the Chemical Synthesis and Reactivity of Vinylmercury(II) Compounds

The history of organomercury chemistry dates back to the 19th century with the pioneering work of chemists like Edward Frankland, who synthesized the first organozinc compounds and extended this chemistry to mercury. wikipedia.orggoogle.com The synthesis of vinylmercury(II) compounds, a subset of organomercury compounds where the mercury is bonded to a carbon-carbon double bond, followed later.

Early methods for the formation of the C-Hg bond often involved the reaction of mercury(II) halides with organometallic reagents such as Grignard reagents or organolithium compounds. For vinylmercurials specifically, a common route involves the reaction of a vinyl Grignard reagent with a mercury(II) halide. This approach allows for the transfer of the vinyl group to the mercury center.

Another significant synthetic strategy is the solvomercuration of alkynes. The addition of a mercury(II) salt, such as mercuric acetate, to an alkyne in the presence of a solvent can lead to the formation of a vinylmercury compound. libretexts.org The stereochemistry of this addition is typically trans. libretexts.org

The reactivity of vinylmercury compounds is characterized by the stability of the C(sp²)-Hg bond, which is generally more robust than the C(sp³)-Hg bond in alkylmercurials. However, these compounds are valuable as intermediates in organic synthesis, particularly in transmetalation reactions. In these reactions, the vinyl group is transferred from mercury to another metal, such as palladium, which can then participate in a variety of cross-coupling reactions to form new carbon-carbon bonds.

Contemporary Significance of Bis(trichloroethenyl)mercury in Advanced Chemical Sciences

While the toxicity of mercury compounds has curtailed their widespread use, the study of specific organomercurials like bis(trichloroethenyl)mercury continues to be of academic interest. The primary significance of such a compound in modern chemical science lies in its potential as a synthon for the introduction of the trichloroethenyl group into other molecules. The trichloroethenyl moiety is a building block in certain specialized areas of chemistry, and bis(trichloroethenyl)mercury could, in principle, serve as a more stable and manageable source of the "Cl₂C=CCl-" group compared to more reactive and difficult-to-handle reagents. Its utility would likely be in highly specialized synthetic applications where the unique electronic properties of the perchlorinated vinyl group are required.

Properties of Bis(trichloroethenyl)mercury

While detailed experimental data for bis(trichloroethenyl)mercury is not widely available in the public domain, its properties can be inferred from the general characteristics of dialkenylmercury compounds and the influence of perchlorination.

| Property | Inferred Value/Characteristic | Basis of Inference |

| Molecular Formula | C₄Cl₆Hg | Two trichloroethenyl (C₂Cl₃) groups bonded to one mercury atom. |

| Molecular Weight | 461.32 g/mol | Calculated from the atomic weights of C, Cl, and Hg. |

| Structure | Likely linear C-Hg-C geometry | Dialkyl and diarylmercury compounds typically adopt a linear geometry. |

| Physical State | Expected to be a solid at room temperature | High molecular weight and potential for intermolecular interactions. |

| Solubility | Likely soluble in nonpolar organic solvents | Consistent with the behavior of other nonpolar organometallic compounds. |

Plausible Synthetic Pathway

A probable synthetic route to bis(trichloroethenyl)mercury would involve the reaction of a trichlorovinyl Grignard reagent with a mercury(II) halide. Trichloroethylene can be deprotonated with a strong base to form a lithium or magnesium derivative, which can then be reacted with mercuric chloride.

Reaction Scheme:

2 Cl₂C=CCl-MgBr + HgCl₂ → (Cl₂C=CCl)₂Hg + 2 MgBrCl

This method is analogous to the synthesis of many other symmetric diorganomercury compounds.

Anticipated Reactivity

The reactivity of bis(trichloroethenyl)mercury is expected to be dominated by the cleavage of the carbon-mercury bond.

Transmetalation: This is the most likely and synthetically useful reaction. The trichlorovinyl group could be transferred to other metals, such as palladium, to generate intermediates for cross-coupling reactions. This would allow for the incorporation of the trichloroethenyl moiety into a variety of organic substrates.

Halogenation: Reaction with halogens (e.g., Br₂) would likely cleave the C-Hg bond to produce trichloroethenyl halides.

Structure

2D Structure

Properties

CAS No. |

10507-38-7 |

|---|---|

Molecular Formula |

C4Cl6Hg |

Molecular Weight |

461.3 g/mol |

IUPAC Name |

bis(1,2,2-trichloroethenyl)mercury |

InChI |

InChI=1S/2C2Cl3.Hg/c2*3-1-2(4)5; |

InChI Key |

RIPLALIEIHZWKT-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(Cl)[Hg]C(=C(Cl)Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Bis Trichloroethenyl Mercury

Nuclear Magnetic Resonance (NMR) Spectroscopy for Organomercury(II) Systems

NMR spectroscopy stands as a cornerstone in the structural analysis of organomercury compounds. The presence of the NMR-active 199Hg nucleus (spin I = 1/2, natural abundance ≈ 16.87%) offers a direct window into the metallic center's electronic environment. nih.govhuji.ac.il Coupled with proton (1H) NMR, these techniques provide a powerful toolkit for probing the molecule's structure in solution.

High-resolution 199Hg NMR spectroscopy is exceptionally sensitive to the coordination environment of the mercury atom. The chemical shifts (δ) can span a vast range of several thousand parts per million (ppm), making it a highly informative probe of molecular structure. nih.govchemrxiv.org For organomercury compounds, the chemical shift is influenced by the nature of the organic ligands attached to the mercury center.

Indirect spin-spin coupling constants (J-coupling) provide further structural information by revealing through-bond nuclear interactions. In organomercury compounds, coupling between 199Hg and other nuclei, such as 1H and 13C, is commonly observed. huji.ac.il For bis(trichloroethenyl)mercury, one would expect to observe coupling between the 199Hg nucleus and the vinylic proton. The magnitude of this coupling constant, typically denoted as nJ(199Hg-1H) where 'n' is the number of bonds separating the nuclei, is indicative of the geometry and electronic structure of the C-Hg bond. Long-range spin coupling in organomercury compounds has been a subject of study, providing further details on molecular conformation. rsc.org

Table 1: Representative 199Hg NMR Data for Vinylmercury Halides. researchgate.net

| Compound | Solvent | δ(199Hg) (ppm) |

|---|---|---|

| Vinylmercury chloride | Acetone-d6 | -1171 |

| Vinylmercury chloride | DMSO-d6 | -1144.8 |

The study of 199Hg nuclear spin relaxation times (T1 and T2) can provide insights into the molecular dynamics and the mechanisms governing the relaxation of the mercury nucleus. However, obtaining high-quality 199Hg NMR spectra can be challenging due to factors such as chemical shift anisotropy (CSA) and kinetic lability, which can lead to broad signals. nih.gov For large molecules or in viscous solutions, the CSA mechanism is often the dominant contributor to the spin-lattice relaxation (T1) of the 199Hg nucleus.

Experimental considerations for 199Hg NMR include the choice of a suitable reference standard. Historically, dimethylmercury (B1214916) has been used, but due to its extreme toxicity, safer alternatives are now preferred. nih.govchemrxiv.org Furthermore, the long relaxation times of 199Hg nuclei in some compounds may necessitate long acquisition times or the use of relaxation agents.

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure of organomercury compounds in their crystalline form. It provides information that is complementary to solution-state NMR and X-ray crystallography. In the solid state, the 199Hg chemical shift tensor can be determined, which provides a three-dimensional picture of the electronic shielding around the mercury nucleus. nih.govescholarship.org

The 199Hg NMR parameters, particularly the chemical shift, of organomercurials can exhibit a significant dependence on the solvent. nih.govchemrxiv.org This is due to interactions between the solvent molecules and the mercury center, which can alter the electronic environment of the mercury nucleus. Studies have shown that solvent effects can lead to changes in 199Hg chemical shifts of hundreds of ppm.

Furthermore, the spin-spin coupling constants in organomercury compounds can also be influenced by the solvent. iaea.org The changes in coupling constants in different solvents can be as high as 20% of their value, providing a means to study the physicochemical properties of the solvent-solute interactions. For bis(trichloroethenyl)mercury, dissolving it in various solvents of differing polarity and coordinating ability would likely reveal significant variations in its 199Hg NMR spectrum, offering insights into its Lewis acidic character and its interactions with the solvent.

1H NMR spectroscopy provides valuable information about the organic ligands in organomercury compounds. For bis(trichloroethenyl)mercury, the 1H NMR spectrum would be expected to show a single resonance for the vinylic protons of the two equivalent trichloroethenyl groups. The chemical shift of this proton would be influenced by the electronegativity of the chlorine atoms and the mercury atom.

The 1H NMR spectrum of trichloroethylene, a precursor to the trichloroethenyl ligand, shows a singlet at approximately 6.46 ppm. chemicalbook.com In bis(trichloroethenyl)mercury, the vinylic proton signal is expected to be in a similar region, though potentially shifted due to the presence of the mercury atom. Furthermore, coupling between the proton and the 199Hg nucleus (3JHg-H) would result in satellite peaks, providing further confirmation of the structure. The magnitude of this coupling constant is typically in the range of 100-270 Hz for two-bond couplings in other organomercurials. huji.ac.il

Table 2: 1H NMR Data for Trichloroethylene. chemicalbook.com

| Compound | Solvent | δ(1H) (ppm) | Multiplicity |

|---|---|---|---|

| Trichloroethylene | CDCl3 | 6.458 | s |

Quadrupole Resonance Spectroscopy: 35Cl NQR Analysis

Nuclear Quadrupole Resonance (NQR) spectroscopy is a technique that is highly sensitive to the local electronic environment of quadrupolar nuclei, such as 35Cl (I = 3/2). In bis(trichloroethenyl)mercury, the six chlorine atoms provide an opportunity for 35Cl NQR studies. The NQR frequency is directly proportional to the electric field gradient (EFG) at the nucleus, which is determined by the distribution of electrons in the C-Cl bond.

The 35Cl NQR frequencies for chlorine atoms bonded to sp2-hybridized carbons typically fall in a specific range. nih.gov For bis(trichloroethenyl)mercury, one would expect to observe a set of 35Cl NQR frequencies corresponding to the chemically non-equivalent chlorine atoms in the molecule. The exact number of distinct NQR lines would depend on the crystal structure and the symmetry of the molecule in the solid state. Variations in the NQR frequencies can provide information about intermolecular interactions and subtle differences in the electronic character of the C-Cl bonds. For instance, studies on other chlorinated compounds have shown that crystal packing effects can lead to multiple NQR signals for chemically equivalent atoms in the isolated molecule. nih.gov

Vibrational Spectroscopy for Molecular Architecture Determination (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure of bis(trichloroethenyl)mercury. The vibrational modes observed are characteristic of the C=C double bonds, C-Cl bonds, and the Hg-C bonds, providing a detailed fingerprint of the molecule.

Based on studies of similar organomercurials, such as bis(trichloromethyl)mercury (B13801566) and bis(trifluoromethyl)mercury, the vibrational spectra of bis(trichloroethenyl)mercury are expected to exhibit distinct regions corresponding to different functional groups. rsc.org The carbon-carbon double bond (C=C) stretching frequency in the trichloroethenyl ligand would typically appear in the 1550-1650 cm⁻¹ region in the Raman spectrum. The presence of electronegative chlorine atoms on the double bond is expected to shift this frequency.

The carbon-chlorine (C-Cl) stretching vibrations are anticipated to be strong in both the IR and Raman spectra, typically occurring in the 600-800 cm⁻¹ range. The number and positions of these bands can provide information about the symmetry of the trichloroethenyl group.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Activity |

| C=C Stretch | 1550 - 1650 | Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

| Hg-C Asymmetric Stretch | < 400 | IR |

| Hg-C Symmetric Stretch | < 400 | Raman |

This table is predictive and based on data from analogous compounds.

Mass Spectrometric Characterization of Bis(trichloroethenyl)mercury and its Derivatives

Mass spectrometry is an essential technique for determining the molecular weight and fragmentation pattern of bis(trichloroethenyl)mercury, providing confirmation of its composition and insights into its stability. The positive-ion mass spectrum of bis(trichlorovinyl)mercury, another name for the same compound, has been reported and reveals a characteristic fragmentation pathway. rsc.org

A key observation in the mass spectrum of bis(trichloroethenyl)mercury is that the most intense organo-ion corresponds to the (R-Cl)⁺ fragment, where R is the trichloroethenyl group. rsc.org This suggests a preferential elimination of a chlorine atom. The fragmentation is thought to proceed via the elimination of HgCl₂ rather than a simple cleavage of the Hg-C bond. rsc.org

The proposed fragmentation pathway can be summarized as: RHgR⁺ → RHg⁺ + R• RHg⁺ → R⁺ + Hg

However, the dominant process leading to the most abundant organo-ion is believed to be a rearrangement followed by elimination: RHgR⁺ → [R-Cl]⁺ + HgCl₂

This behavior is also observed in other polychlorinated organomercurials. rsc.org The isotopic pattern of mercury, with its several naturally occurring isotopes, would lead to a characteristic cluster of peaks for each mercury-containing fragment, aiding in the identification of these species in the mass spectrum.

A summary of expected major ions in the mass spectrum of bis(trichloroethenyl)mercury is provided below:

| Ion | Formula | Significance |

| Molecular Ion | [C₄Cl₆Hg]⁺ | Represents the intact molecule |

| Trichlorovinylmercury Cation | [C₂Cl₃Hg]⁺ | Loss of one trichlorovinyl radical |

| Dichlorovinyl Cation | [C₂Cl₂]⁺ | Most intense organo-ion, loss of Cl from the trichlorovinyl group |

| Mercury Cation | [Hg]⁺ | Bare mercury ion |

This table is based on reported fragmentation patterns for polychloro-organomercurials. rsc.org

Structural Analysis of Adducts and Coordination Complexes of Bis(trichloroethenyl)mercury

While bis(trichloroethenyl)mercury itself is a linear molecule with low Lewis acidity at the mercury center, it can form coordination complexes, or adducts, with various donor ligands. The formation of these adducts often leads to a change in the coordination geometry around the mercury atom, which can be elucidated through spectroscopic and crystallographic methods.

Formation and Isolation of Adducts with Multidentate Ligands (e.g., phen, dmp, tmp, bipy, diphos)

The interaction of bis(trichloroethenyl)mercury with multidentate nitrogen and phosphorus donor ligands such as 1,10-phenanthroline (B135089) (phen), 2,9-dimethyl-1,10-phenanthroline (dmp), 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (tmp), 2,2'-bipyridine (B1663995) (bipy), and bis(diphenylphosphino)ethane (diphos) is expected to yield stable adducts. The formation of such complexes is well-documented for analogous organomercury compounds, particularly those with electron-withdrawing groups on the organic ligands, which enhances the Lewis acidity of the mercury center. mdpi.com

The reaction typically involves mixing stoichiometric amounts of bis(trichloroethenyl)mercury and the respective ligand in a suitable solvent. The resulting adducts can often be isolated as crystalline solids, allowing for detailed structural analysis. For instance, studies on bis(pentafluorophenyl)mercury (B15195689) have shown the formation of both 1:1 and 2:1 (mercurial:ligand) adducts, depending on the stoichiometry and the nature of the ligand. mdpi.com It is anticipated that bis(trichloroethenyl)mercury would exhibit similar reactivity, forming complexes of the type [(C₂Cl₃)₂Hg(L)] or [{(C₂Cl₃)₂Hg}₂(L)], where L is a bidentate ligand.

Correlation of Spectroscopic Data with Solid-State Structures of Complexes

The formation of adducts with ligands like phenanthroline or bipyridine induces significant changes in the spectroscopic properties of bis(trichloroethenyl)mercury, which directly correlate with alterations in its solid-state structure.

Upon coordination, the linear C-Hg-C geometry of the parent molecule is expected to bend to accommodate the incoming ligand. This change in geometry from linear to a distorted tetrahedral or trigonal bipyramidal environment around the mercury atom has profound effects on the vibrational spectra. The symmetric Hg-C stretching mode, which is Raman active in the linear molecule, may become IR active in the less symmetric adduct. Furthermore, new vibrational modes corresponding to the Hg-N or Hg-P bonds will appear in the far-infrared region of the spectrum.

X-ray crystallography is the definitive method for determining the solid-state structure of these adducts. By analogy with related structures, it is expected that in a 1:1 adduct with a chelating ligand like bipyridine, the mercury atom would adopt a distorted tetrahedral geometry, with the two nitrogen atoms of the ligand and the two carbon atoms of the trichloroethenyl groups occupying the coordination sites. The C-Hg-C bond angle would deviate significantly from 180°. researchgate.net

The correlation between spectroscopic data and solid-state structures is crucial for a complete understanding of these complexes. For example, a larger deviation from linearity in the C-Hg-C bond angle, as determined by X-ray crystallography, would be expected to correlate with a stronger intensity of the symmetric Hg-C stretching vibration in the IR spectrum.

Mechanistic Investigations and Chemical Transformations of Bis Trichloroethenyl Mercury

Cleavage Reactions of the Organomercury-Carbon Bond

The bond between mercury and carbon in organomercury compounds is a focal point of their reactivity. Its cleavage can be induced by various reagents, leading to the formation of new chemical species.

Protolytic Cleavage Mechanisms

Protolytic cleavage involves the breaking of the mercury-carbon bond by a proton source. This reaction is a critical step in the detoxification of organomercurials. nih.gov Studies have shown that compounds like 1-methyl-1,3-dihydro-2H-benzimidazole-2-selone can effectively cleave the Hg-C bond in methylmercury (B97897) halides. nih.govnih.gov The mechanism is thought to involve the initial formation of an adduct, which then undergoes either intramolecular or intermolecular protolytic cleavage. nih.gov While the kinetic stability of two-coordinate RHgX complexes towards protolytic cleavage is recognized, the presence of suitable proton-donating ligands can facilitate this process. nih.gov

Reactions with Halogens Leading to Organic Halide Formation

Organomercury compounds readily react with halogens, such as iodine, to yield the corresponding organic halides. wikipedia.orgsci-hub.se For instance, the reaction of mercuri-bis-2,4,6-trinitrophenyl with iodine in a 66% alcohol solution results in the formation of picryl iodide. sci-hub.se This type of reaction demonstrates a general pathway for the conversion of organomercurials into organic halides. wikipedia.org It has been observed that even in cases where organomercury compounds are relatively unreactive with many organic halides, they can still react with elemental halogens. sci-hub.se

Electrophilic Cleavage of Vinylmercury(II) Systems by Acids

The cleavage of the carbon-mercury bond in vinylmercury(II) compounds by acids is a key example of electrophilic substitution at a carbon atom. The use of mercury(II) trifluoroacetate (B77799) in trifluoroacetic acid can significantly accelerate reaction rates, in some cases by a factor of 690,000. libretexts.org The reaction of alkynes with mercury(II) salts, a process known as solvomercuration, produces alkenylmercury compounds, typically as the trans isomer, although this reaction is generally slower than with alkenes. libretexts.org The mechanism of mercuration of aromatic compounds, another electrophilic substitution, is believed to proceed through the formation of a π-complex intermediate, as indicated by UV spectroscopy. libretexts.org

Redistribution Equilibria Involving Bis(trichloroethenyl)mercury

Redistribution reactions are fundamental in organometallic chemistry and involve the exchange of ligands between metal centers.

Kinetic and Thermodynamic Aspects of Ligand Redistribution

A study on the redistribution equilibria of the type R₂Hg + HgY₂ ⇌ 2 RHgY, where R represents an organic group and Y is an inorganic ligand, revealed important thermodynamic data.

| R | Y | K (Equilibrium Constant) | ΔH (kcal/mol) | ΔS (cal/(deg mol)) |

| CH₃ | Cl | 6.0 | -1.2 | -0.3 |

| C₂H₅ | Cl | 4.8 | -1.1 | -0.5 |

| n-C₃H₇ | Cl | 4.5 | -1.0 | -0.6 |

| i-C₃H₇ | Cl | 3.9 | -0.9 | -0.7 |

| CH₃ | Br | 10.0 | -1.5 | -0.2 |

| C₂H₅ | Br | 8.5 | -1.4 | -0.4 |

| CH₃ | I | 25.0 | -2.1 | 0.2 |

| C₂H₅ | I | 22.0 | -2.0 | 0.1 |

This table presents thermodynamic data for the redistribution equilibria of various organomercury compounds.

Correlation Between Mercury-Y Bond Polarity and Equilibration Rates

The rate at which redistribution equilibria are established is influenced by the nature of the ligands involved. A key factor is the polarity of the Mercury-Y bond, where Y is the exchanging ligand. acs.org Generally, a more polar Hg-Y bond leads to a faster equilibration rate. This is because a more polar bond facilitates the dissociation and association steps that are integral to the ligand exchange process. The selection of central metals and ligands in organometallic complexes is crucial for tuning their catalytic functions, and this includes influencing the kinetics and thermodynamics of reactions. rsc.org

Quantitative Assessment of Equilibrium Constants (K)

The quantitative measure of a substrate's tendency to act as a Lewis acid is provided by the equilibrium constants (K) for the formation of Lewis adducts with a reference base. iupac.org For organomercury compounds, the position of equilibrium in their reactions is crucial for their synthetic utility. While specific equilibrium constants for bis(trichloroethenyl)mercury are not extensively documented in foundational literature, the principles of its reactivity are rooted in equilibria, such as those in solvomercuration and transmetalation reactions.

The formation of organomercury compounds through the addition of mercury(II) salts to alkenes, a process known as solvomercuration, is a reversible process. libretexts.org The general mechanism involves the dissociation of the mercury(II) halide in a polar solvent, which is an equilibrium step (Equation 1). libretexts.org

Acceptor Properties of Bis(trichloroethenyl)mercury in Lewis Acid-Base Interactions

Generally, dialkyl and diaryl mercury(II) compounds are considered very weak Lewis acids. wikipedia.orgacs.org Their characteristic linear C-Hg-C geometry is retained even in the presence of potential Lewis bases, indicating feeble interactions. acs.orgcore.ac.uk This weak acidity is attributed to the low polarity of the Hg-C bond and the filled d-orbitals of the mercury(II) center. wikipedia.org

However, the Lewis acidity of organomercurials can be significantly enhanced by introducing electronegative substituents on the organic groups. acs.org Fluorinated organomercurials, such as (C₆F₅)₂Hg and [(o-C₆F₄)Hg]₃, have been shown to be effective Lewis acids, capable of forming stable, isolable adducts with various Lewis bases. acs.org The electron-withdrawing fluorine atoms increase the positive charge on the mercury center, making it a better electron-pair acceptor.

Following this trend, bis(trichloroethenyl)mercury, with its six electronegative chlorine atoms, is expected to exhibit more pronounced Lewis acidic character than its non-halogenated vinyl counterparts. The chlorine atoms on the vinyl groups inductively withdraw electron density, enhancing the electrophilicity of the mercury atom. This would make it more susceptible to coordination by Lewis bases compared to simple dialkylmercury compounds. These enhanced acceptor properties are crucial for its role in reactions like transmetalation, where coordination to an incoming metal center is a key step.

Transmetalation Reactions of Organomercury(II) Compounds with Other Metals

Organomercury compounds are valuable reagents in transmetalation reactions, where the organic group is transferred from mercury to a more electropositive metal. wikipedia.orglibretexts.org This process is a cornerstone of organometallic synthesis, enabling the formation of a wide range of organometallic reagents.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. libretexts.org Organomercurials can serve as the nucleophilic partner in these reactions, transferring their organic group to the palladium center. wikipedia.orgwikiwand.com The general catalytic cycle involves the transmetalation of the organomercurial with a palladium(II) intermediate.

Vinylmercurials, such as bis(trichloroethenyl)mercury, are suitable substrates for these reactions. The Larock reaction, a well-known palladium-catalyzed process, initially utilized organomercurials for the synthesis of complex organic molecules. While modern cross-coupling reactions (like Suzuki, Stille, and Negishi) often use other organometallic reagents, the fundamental chemistry was partly established with organomercurials. libretexts.orgsigmaaldrich.cn A palladium complex can catalyze the cross-coupling of vinyl chlorides, demonstrating the versatility of these catalysts for C(sp²)-C(sp²) bond formation. rsc.org In a typical reaction involving a vinylmercurial, the transmetalation step would transfer the trichloroethenyl group to a Pd(II) complex, which then undergoes reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. nih.govmdpi.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent (R-M) | Electrophile (R'-X) | Catalyst | Key Features |

| Suzuki-Miyaura | R-B(OR)₂ | Ar-X, Vinyl-X | Pd(0) complex, Base | Tolerates many functional groups; uses non-toxic boron reagents. libretexts.org |

| Stille | R-Sn(Alkyl)₃ | Ar-X, Vinyl-X | Pd(0) complex | Tolerates many functional groups; tin byproducts can be toxic. rsc.org |

| Negishi | R-Zn-X | Ar-X, Alkyl-X | Pd(0) or Ni(0) complex | Highly reactive; sensitive to air and moisture. sigmaaldrich.cn |

| Kumada | R-Mg-X | Ar-X, Vinyl-X | Pd(0) or Ni(0) complex | Highly reactive Grignard reagents; less functional group tolerance. rsc.org |

| Hiyama | R-SiR'₃ | Ar-X, Vinyl-X | Pd(0) complex, Activator | Uses silicon reagents; requires an activating agent (e.g., fluoride). rsc.org |

Reactions with Aluminum and Other Electrophilic Metal Centers

Organomercurials readily undergo transmetalation with more electropositive metals like aluminum. wikipedia.orgwikiwand.com For example, diphenylmercury (B1670734) reacts with elemental aluminum to produce triphenylaluminum and elemental mercury. wikipedia.orgwikiwand.com

This type of reaction is driven by the difference in electronegativity between the metals. Aluminum is more electropositive than mercury, providing the thermodynamic driving force for the transfer of the organic group to aluminum. When elemental aluminum is used, its passivating oxide layer must be disrupted for the reaction to proceed. youtube.comyoutube.comyoutube.com This can be achieved by scratching the surface or using a mercury(II) salt to initiate the formation of an aluminum amalgam. youtube.comyoutube.comyoutube.com The reaction of bis(trichloroethenyl)mercury with aluminum would similarly be expected to yield a trichloroethenylaluminum species, a potentially useful but highly reactive reagent. Transmetalation reactions of organomercurials have also been demonstrated with other metal chlorides, such as those of rhodium, platinum, and palladium, to form new organometallic complexes. researchgate.net

Carbene Transfer Chemistry Involving Organomercurials (e.g., phenyl(trichloromethyl)mercury (B1584556) as a carbene source)

Certain organomercurials are renowned precursors for the generation of carbenes, which are highly reactive intermediates used in organic synthesis. acs.org A prime example is phenyl(trichloromethyl)mercury, C₆H₅HgCCl₃, which serves as an excellent source of dichlorocarbene (B158193) (:CCl₂). acs.org

The transfer of dichlorocarbene from phenyl(trichloromethyl)mercury typically occurs via thermolysis. Upon heating, the compound undergoes an α-elimination reaction, releasing dichlorocarbene and forming phenylmercuric chloride.

This method is advantageous because it provides a neutral, controlled source of the carbene, avoiding the strongly basic conditions of the haloform reaction. youtube.com The generated dichlorocarbene can then react with various substrates, most notably alkenes, to form dichlorocyclopropanes. This type of reaction, where an aldehyde or ketone is converted into an alkyne, is broadly known as the Seyferth-Gilbert homologation. wikipedia.orgsynarchive.comorganic-chemistry.orgnrochemistry.com The reaction proceeds through the formation of a vinyl carbene intermediate which then rearranges to the alkyne. wikipedia.org The use of organomercurials like phenyl(trichloromethyl)mercury was pivotal in the development of modern carbene chemistry. acs.org

Table 2: Key Reagents in Seyferth-Gilbert Type Homologations

| Reagent Name | Chemical Name | Structure | Typical Use |

| Seyferth-Gilbert Reagent | Dimethyl (diazomethyl)phosphonate | (CH₃O)₂P(O)CH(N₂) | Reaction with aldehydes/ketones to form alkynes. wikipedia.org |

| Ohira-Bestmann Reagent | Dimethyl (1-diazo-2-oxopropyl)phosphonate | (CH₃O)₂P(O)C(N₂)=C(O)CH₃ | A more stable precursor for generating the active phosphonate (B1237965) carbanion under milder conditions (e.g., K₂CO₃/MeOH). wikipedia.org |

| Phenyl(trichloromethyl)mercury | Phenyl(trichloromethyl)mercury | C₆H₅HgCCl₃ | Thermal source of dichlorocarbene (:CCl₂) for cyclopropanations. acs.org |

Theoretical and Computational Studies of Bis Trichloroethenyl Mercury

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and the nature of the chemical bonds within bis(trichloroethenyl)mercury. Organomercury compounds of the type R₂Hg, where R is an organic ligand, typically feature a linear C-Hg-C bond arrangement. This linearity is a consequence of the involvement of mercury's 6s and 6p orbitals in sp hybridization.

In bis(trichloroethenyl)mercury, the key focus of quantum chemical investigation is the carbon-mercury σ-bond. The high electronegativity of the three chlorine atoms on each ethenyl (vinyl) group significantly influences this bond. These electron-withdrawing groups are expected to modulate the polarity and strength of the C-Hg bond compared to simpler alkylmercurials.

Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to optimize the molecular geometry and calculate key electronic parameters. Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to predict the molecule's reactivity. The calculated charge distribution, often analyzed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges, confirming the covalent nature of the C-Hg bond and quantifying the electron-withdrawing effect of the trichloroethenyl ligands.

Table 1: Illustrative Calculated Geometrical Parameters for a Model R₂Hg Compound (Note: Specific experimental or calculated data for bis(trichloroethenyl)mercury is not widely available; this table presents typical parameters for a linear organomercury(II) compound as would be determined by DFT calculations.)

| Parameter | Typical Calculated Value |

| C-Hg Bond Length | ~2.10 Å |

| C-Hg-C Bond Angle | ~180.0° |

| Hg-C-C Bond Angle | ~121.0° |

| Natural Charge on Hg | +0.9 to +1.2 e |

| Natural Charge on C (bonded to Hg) | -0.5 to -0.8 e |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving organomercury compounds. This includes synthesis, decomposition, and ligand exchange reactions. By mapping the potential energy surface (PES) for a proposed reaction, chemists can identify the most energetically favorable pathway.

For bis(trichloroethenyl)mercury, computational models could be used to study its thermal or photochemical decomposition, which might proceed via homolytic cleavage of the C-Hg bond to generate trichloroethenyl radicals. Calculations would focus on determining the bond dissociation energy (BDE) of the C-Hg bond.

Furthermore, the study of ligand exchange reactions can be modeled. For instance, the reaction of bis(trichloroethenyl)mercury with a coordinating solvent or another ligand can be investigated. Computational methods allow for the location and characterization of transition states—the high-energy structures that connect reactants to products. The energy of this transition state determines the activation energy of the reaction, which is crucial for understanding reaction kinetics. nih.gov For reactions in solution, implicit or explicit solvent models can be incorporated into the calculations to provide a more accurate representation of the reaction environment. nih.gov

Analysis of Intermolecular Interactions and Supramolecular Synthons (e.g., Spodium Bonding)

While the C-Hg-C bond is the primary intramolecular feature, the intermolecular interactions of bis(trichloroethenyl)mercury dictate its solid-state structure and properties. Due to the linear geometry, the mercury atom possesses an electron-deficient equatorial belt, making it susceptible to interactions with electron-rich species (Lewis bases). This type of non-covalent interaction involving a Group 12 element is known as a spodium bond . rsc.orgnih.gov

Computational analysis, including methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, can identify and characterize these weak interactions. For bis(trichloroethenyl)mercury, potential spodium bond donors could be the chlorine atoms of neighboring molecules (Hg···Cl interactions) or other Lewis basic sites. The electrostatic potential (ESP) mapped onto the molecule's electron density surface visually demonstrates the positive potential around the mercury atom's equator, highlighting its role as a spodium bond acceptor. rsc.org Hirshfeld surface analysis is another valuable tool that provides a quantitative summary of the different types of intermolecular contacts within the crystal lattice. rsc.org

Density Functional Theory (DFT) Applications in Organomercury Chemistry

Density Functional Theory (DFT) has become the workhorse of computational studies in organometallic chemistry, including the study of mercury compounds. researchgate.netresearchgate.net Its balance of computational cost and accuracy makes it suitable for a wide range of applications.

Key applications of DFT in the context of bis(trichloroethenyl)mercury include:

Geometry Optimization: Predicting the stable three-dimensional structure of the molecule.

Energy Calculations: Determining thermodynamic properties such as heats of formation and reaction energies. nih.gov

Vibrational Analysis: Calculating vibrational frequencies to predict infrared (IR) and Raman spectra, which also confirms that an optimized structure is a true energy minimum.

Mechanistic Studies: As detailed in section 5.2, DFT is used to map reaction pathways and characterize transition states to understand how chemical transformations occur. nih.govrsc.org

Various functionals (e.g., B3LYP, M06-2X) and basis sets are benchmarked and used depending on the specific property being investigated. For heavy elements like mercury, relativistic effects must be considered, often by using effective core potentials (ECPs) that replace the core electrons of mercury with a potential, simplifying the calculation while retaining accuracy.

Prediction and Interpretation of Spectroscopic Parameters via Computational Methods

Computational methods are extensively used to predict spectroscopic parameters, which serves as a crucial link between theoretical models and experimental reality. By calculating spectroscopic data for a proposed structure, scientists can confirm its identity by comparing the theoretical spectrum with the experimental one.

NMR Spectroscopy: DFT calculations can predict the chemical shifts of NMR-active nuclei like ¹³C and ¹⁹⁹Hg. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. For bis(trichloroethenyl)mercury, predicting the ¹³C chemical shifts of the vinyl carbons and the ¹⁹⁹Hg chemical shift would be essential for its characterization.

Vibrational Spectroscopy (IR and Raman): The calculation of harmonic vibrational frequencies via DFT allows for the prediction of the positions and intensities of bands in the IR and Raman spectra. mdpi.com This is particularly useful for assigning specific vibrational modes, such as the C=C stretch of the vinyl group and the symmetric and asymmetric C-Hg-C stretching modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. These calculations can help assign electronic transitions, such as ligand-to-metal charge transfer (LMCT) bands. nih.gov

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Representative Organomercury Compound (Note: This table uses bis(pentafluorophenyl)mercury (B15195689) as a representative compound to illustrate the typical agreement between calculated and experimental data, as specific data for the title compound is not readily available.)

| Spectroscopic Parameter | Computational Prediction (DFT) | Experimental Value |

| ¹⁹⁹Hg NMR Chemical Shift (δ, ppm) | Varies with method/reference | ~ -730 ppm (in THF) |

| C-Hg Symmetric Stretch (cm⁻¹) | ~250 cm⁻¹ | ~245 cm⁻¹ |

| C-Hg Asymmetric Stretch (cm⁻¹) | ~560 cm⁻¹ | ~555 cm⁻¹ |

Advanced Applications of Bis Trichloroethenyl Mercury in Organic Synthesis and Catalysis

Bis(trichloroethenyl)mercury as a Versatile Synthetic Intermediate for Carbon-Carbon Bond Formation

While specific research detailing the extensive use of bis(trichloroethenyl)mercury as a versatile synthetic intermediate for a wide array of carbon-carbon bond formations is limited in the provided search results, the fundamental reactivity of organomercury compounds suggests its potential in this capacity. Organomercury compounds, in general, are known to undergo transmetalation reactions with other metals, which can then participate in cross-coupling reactions to form new carbon-carbon bonds. A 199Hg NMR study of redistribution reactions involving bis(trichloroethenyl)mercury indicates the lability of the carbon-mercury bond, a key characteristic for its role as a synthetic intermediate. acs.orgacs.orgresearchgate.net

Mercury-Catalyzed Organic Transformations

Mercury compounds have been pivotal in catalyzing a range of organic reactions, some of which have had significant industrial impact.

Catalytic Hydration of Acetylene (B1199291) and Other Alkynes

One of the most significant historical applications of mercury catalysis is the hydration of acetylene to produce acetaldehyde (B116499). researchgate.netacs.org This reaction, discovered by Mikhail Kucherov, had a profound effect on the development of industrial chemistry in the 19th and 20th centuries. researchgate.netacs.org The process involves the mercury(II)-catalyzed addition of water to the triple bond of acetylene, followed by tautomerization of the resulting enol to the more stable acetaldehyde. wizeprep.com While the reaction is extremely slow without a catalyst, the presence of a mercury(II) salt, such as mercuric perchlorate, dramatically increases the reaction rate. wizeprep.combohrium.comacs.org

The mechanism is believed to involve the formation of a bis-(acetylene)-mercuric ion complex as an intermediate. bohrium.comacs.org The hydration of other alkynes, catalyzed by mercury ions, also proceeds efficiently to yield ketones, following Markovnikov's rule where the hydroxyl group adds to the more substituted carbon atom. wizeprep.com

| Catalyst System | Substrate | Product | Significance |

| Mercury(II) salts (e.g., HgSO₄, HgCl₂) in aqueous acid | Acetylene | Acetaldehyde | Major industrial process for acetaldehyde production until the 1970s. researchgate.net |

| Mercury(II) salts in aqueous acid | Terminal Alkynes | Methyl Ketones | General method for the synthesis of methyl ketones. wizeprep.com |

| Mercury(II) salts in aqueous acid | Internal Alkynes | Ketones | Synthesis of various ketones. wizeprep.com |

Historical and Contemporary Role in the Production of Chlorinated Organic Compounds

Mercury(II) chloride has served as a catalyst in the production of vinyl chloride monomer (VCM), a key precursor to polyvinyl chloride (PVC). wikipedia.orgbritannica.comminamataconvention.org In this process, acetylene is reacted with hydrogen chloride over a mercuric chloride catalyst supported on activated carbon. wikipedia.orgminamataconvention.org This method was a dominant route for VCM production before the widespread availability of ethylene. wikipedia.org The reaction is exothermic and typically results in high purity and yields of vinyl chloride. wikipedia.org

Due to the toxicity of mercury, this process has been largely phased out in many parts of the world in favor of ethylene-based routes. wikipedia.org However, it remains in use in some regions due to the low cost of coal-derived acetylene. wikipedia.org

Carbonylation Reactions Mediated by Mercury(II) Reagents

Mercury(II) complexes have been investigated for their ability to mediate carbonylation reactions, which involve the introduction of a carbonyl group into an organic molecule. rsc.orgunibo.itresearchgate.net For instance, the reactions of phenylmercury(II) complexes with carbon monoxide have been studied to explore the formation of benzoic acid derivatives. rsc.org The reactivity of these complexes is influenced by the nature of the counter-ion. rsc.org In some cases, the carbonylation of arylmercury compounds can be catalyzed by transition metal complexes, such as those of palladium and rhodium, to produce symmetrical diaryl ketones under mild conditions. osti.gov

Utilization in Complex Organic Synthetic Routes

The reactivity of organomercury compounds has been exploited in more intricate synthetic pathways.

Dechlorination Reactions Employing Organomercury(II) Compounds (e.g., bis(trimethylsilyl)mercury-mediated processes)

Reductive dechlorination is a crucial transformation in organic synthesis, particularly for the detoxification of organochlorine pollutants and in the synthesis of fine chemicals. wikipedia.org Organomercury(II) compounds have been explored as reagents in these processes. While specific studies on dechlorination using bis(trichloroethenyl)mercury are not extensively documented, the reactivity of analogous compounds, such as bis(trimethylsilyl)mercury, provides a framework for understanding these potential applications.

Bis(trimethylsilyl)mercury is a well-studied reagent known to participate in a variety of transformations, including the silylation of various functional groups and radical reactions. wikipedia.org Its application in dechlorination-type reactions often proceeds through radical pathways. The weak Hg-Si bond in bis(trimethylsilyl)mercury can be cleaved homolytically by heat or light to generate trimethylsilyl (B98337) radicals. wikipedia.org These highly reactive radicals can then abstract chlorine atoms from chlorinated organic compounds, initiating a radical chain reaction that leads to the dechlorinated product.

The general mechanism for such a process can be outlined as follows:

Initiation: Homolytic cleavage of the organomercury reagent to generate radicals. (CH₃)₃Si-Hg-Si(CH₃)₃ → 2 (CH₃)₃Si• + Hg⁰

Propagation: Abstraction of a chlorine atom from the chlorinated substrate (R-Cl) by the silyl (B83357) radical. (CH₃)₃Si• + R-Cl → (CH₃)₃Si-Cl + R•

Propagation: The resulting organic radical (R•) can then be trapped by a hydrogen atom source or another radical species to form the final product.

The efficiency and selectivity of such reactions are influenced by the nature of the chlorinated substrate and the reaction conditions. While the direct analogue using bis(trichloroethenyl)mercury would involve the generation of trichloroethenyl radicals, the stability and reactivity of these radicals would dictate the feasibility and outcome of the reaction.

| Organomercury Reagent | Generated Radical | Potential Application in Dechlorination |

| Bis(trimethylsilyl)mercury | Trimethylsilyl radical | Silylation and reductive dechlorination |

| Bis(trichloroethenyl)mercury | Trichloroethenyl radical | Hypothetical in reductive dechlorination |

Immobilization of Mercury Ions for Heterogeneous Catalysis

The development of heterogeneous catalysts is a cornerstone of sustainable chemistry, aiming to simplify catalyst recovery and reuse. The immobilization of catalytically active metal ions onto solid supports is a common strategy to achieve this. While organomercury compounds themselves are typically used in homogeneous catalysis, the mercury ions derived from them can be immobilized to create heterogeneous catalysts. Metal-Organic Frameworks (MOFs) have emerged as promising platforms for this purpose due to their high surface area, tunable porosity, and functionalizable nature. nih.govresearchgate.nettulane.edumdpi.comspacefrontiers.orgingentaconnect.com

Design and Synthesis of Mercury-Containing Metal-Organic Frameworks (MOFs) for Catalysis

The design of mercury-containing MOFs for catalysis involves the strategic incorporation of mercury ions into the framework structure. This can be achieved through several methods:

Direct synthesis: Using mercury salts as the metal nodes during the MOF synthesis. The choice of organic linkers is crucial and often involves functionalities that can coordinate effectively with mercury ions.

Post-synthetic modification (PSM): Introducing mercury ions into a pre-synthesized MOF. This can be done by grafting mercury-coordinating functional groups onto the organic linkers or by ion exchange. nih.gov

For instance, MOFs functionalized with thiol or thioether groups have shown a high affinity for mercury ions, a principle that is often exploited for mercury removal from aqueous solutions but can be adapted for catalytic applications. nih.gov The synthesis of a hypothetical mercury-containing MOF for catalysis could involve the reaction of a mercury(II) salt with a suitable multitopic organic linker under solvothermal conditions.

A generalized synthetic scheme for a mercury-based MOF could be:

n HgX₂ + m L → [HgₙLₘ]·(solvent)ₓ

Where HgX₂ is a mercury(II) salt, L is a multitopic organic linker, and the reaction is typically carried out in a high-boiling solvent like N,N-dimethylformamide (DMF). The resulting crystalline MOF would feature mercury ions as coordination centers, bridged by the organic linkers to form a porous three-dimensional network.

| MOF Synthesis Strategy | Description | Example Application |

| Direct Synthesis | Mercury salts are used as metal nodes during MOF formation. | Creating MOFs with intrinsic mercury catalytic sites. |

| Post-Synthetic Modification | Mercury ions are introduced into a pre-existing MOF. nih.gov | Functionalizing stable MOFs with mercury for specific reactions. |

Evaluation of Catalytic Activity and Recyclability of Immobilized Mercury Catalysts

Once synthesized, the catalytic activity of the immobilized mercury catalyst would need to be evaluated in relevant organic transformations. Given the known catalytic activity of mercury(II) ions in reactions such as alkyne hydration and certain cyclization reactions, these would be logical starting points for investigation. wikipedia.org

The evaluation process would involve:

Catalytic Testing: Running the target reaction in the presence of the mercury-containing MOF and monitoring the reaction progress (e.g., by gas chromatography or NMR spectroscopy).

Heterogeneity Test: Performing leaching tests to ensure that the catalysis is occurring on the solid MOF and not due to dissolved mercury species. This can be done by filtering the catalyst at an intermediate stage of the reaction and observing if the filtrate continues to show catalytic activity.

Recyclability Studies: After a reaction cycle, the MOF catalyst would be recovered (typically by filtration), washed, dried, and then reused in a subsequent reaction. The catalytic activity and structural integrity of the MOF would be assessed after each cycle to determine its robustness and potential for industrial application.

For example, a study on a thiol-functionalized MOF, UiO-66-(SH)₂, demonstrated high mercury uptake, indicating the strong interaction between the thiol groups and mercury. digitellinc.com While this study focused on mercury removal, such stable, functionalized MOFs could serve as platforms for developing recyclable mercury-based catalysts. The catalytic efficiency would be compared to homogeneous mercury catalysts to ascertain the advantages of heterogenization.

| Evaluation Parameter | Methodology | Purpose |

| Catalytic Activity | Monitoring reaction conversion and yield over time. | To determine the effectiveness of the catalyst. |

| Heterogeneity | Leaching tests (e.g., hot filtration). | To confirm that the catalysis is truly heterogeneous. |

| Recyclability | Recovering and reusing the catalyst in multiple cycles. | To assess the stability and reusability of the catalyst. |

| Structural Integrity | Characterization (e.g., XRD, SEM) before and after catalysis. | To ensure the MOF structure is maintained during the reaction. |

Environmental Chemical Transformations and Speciation Mechanisms of Organomercury Ii Compounds

Abiotic Transformation Processes of Organomercurials in Environmental Compartments

Photolytic Degradation Mechanisms

No specific data on the photolytic degradation of "Mercury, bis(trichloroethenyl)-" was found.

Chemical Decomposition and Redistribution in Aquatic and Sedimentary Environments

No specific data on the chemical decomposition or redistribution of "Mercury, bis(trichloroethenyl)-" in aquatic or sedimentary environments was found.

Biotic Transformation Mechanisms of Organomercury(II) Compounds

Microbial Methylation of Inorganic Mercury and Organomercury Species

No information was found regarding the microbial methylation of "Mercury, bis(trichloroethenyl)-".

Demethylation and Dealkylation Pathways in Biological Systems

No information was found regarding the demethylation or dealkylation of "Mercury, bis(trichloroethenyl)-".

Enzymatic Cleavage of the Mercury-Carbon Bond: Insights from MerB Organomercurial Lyase Functionality

While the function of MerB in cleaving carbon-mercury bonds in various organomercurials is known, no studies specifically testing the efficacy of MerB on "Mercury, bis(trichloroethenyl)-" were identified. researchgate.net

Speciation and Ligand Exchange Processes in Natural Environmental Matrices

No specific information is available on the speciation of "Mercury, bis(trichloroethenyl)-" in natural environmental matrices such as water, soil, or sediment. Research on other organomercury compounds highlights the importance of interactions with dissolved organic matter (DOM) and inorganic ligands in determining their environmental partitioning and bioavailability. nih.govdtu.dk For instance, the strong binding of mercury to thiol groups within DOM is a critical factor in its speciation. nih.govdtu.dk However, the specific ligand exchange kinetics and equilibrium constants for "Mercury, bis(trichloroethenyl)-" remain uncharacterized.

Influence of Physiochemical Factors on Organomercury Transformation Kinetics

The transformation of organomercury compounds is known to be influenced by a variety of physicochemical factors.

Effects of pH and Redox Potential

While pH and redox potential are critical drivers of mercury transformation in general, no studies have specifically quantified their effects on the stability and transformation kinetics of "Mercury, bis(trichloroethenyl)-". For other mercury species, these factors can influence methylation and demethylation rates, as well as reduction and oxidation processes.

Q & A

Q. What analytical techniques are recommended for characterizing Mercury, bis(trichloroethenyl)- in environmental matrices?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) for trace detection, supplemented by spectrophotometric methods for quantification (e.g., UV-Vis at specific wavelengths calibrated against mercury standards) . Collision cross-section data from ion mobility spectrometry (e.g., [M+H]+ or [M-H]- ions) can aid in structural confirmation . Cross-validate results using databases like SciFinder or Reaxys to compare spectral libraries .

Q. How can researchers ensure high purity (>98%) during the synthesis of Mercury, bis(trichloroethenyl)-?

- Methodology : Optimize reaction conditions (e.g., stoichiometric ratios of trichloroethylene and mercury precursors) and employ purification steps such as recrystallization in DMSO or ethanol, as these solvents show favorable solubility profiles for related mercury compounds . Verify purity via HPLC with UV detection or nuclear magnetic resonance (NMR) spectroscopy to confirm absence of byproducts like chlorinated hydrocarbons .

Q. What are the key physicochemical properties of Mercury, bis(trichloroethenyl)- relevant to laboratory handling?

- Methodology : Prioritize stability testing under varying temperatures and humidity. The compound’s low water solubility (similar to clorsulon derivatives) suggests storage in anhydrous, airtight containers at ambient conditions . Use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) to assess decomposition thresholds.

Advanced Research Questions

Q. How should experimental designs account for Mercury, bis(trichloroethenyl)-’s environmental persistence in atmospheric models?

- Methodology : Incorporate atmospheric mercury deposition models (e.g., NAME or CMAQ) to simulate long-range transport and reactivity . Validate predictions against empirical data from air sampling or ice-core archives. Consider half-life studies under UV exposure to assess photodegradation pathways, noting potential formation of trichloroethylene or mercury oxides .

Q. What strategies resolve contradictions in toxicity data across studies involving Mercury, bis(trichloroethenyl)-?

- Methodology : Conduct meta-analyses using Toxline and TOXCENTER to identify methodological disparities (e.g., exposure durations, model organisms) . Apply iterative data triangulation: compare in vitro cytotoxicity assays (e.g., MTT tests) with in vivo biomarker analyses (e.g., glutathione depletion in liver tissues) . Address confounding variables like coexposure to other chlorinated compounds .

Q. How can researchers optimize degradation protocols for Mercury, bis(trichloroethenyl)- in contaminated ecosystems?

- Methodology : Test advanced oxidation processes (AOPs) such as Fenton’s reagent or photocatalysis with TiO₂ to break Hg-C bonds. Monitor reaction intermediates via LC-MS and quantify mercury recovery rates using cold vapor atomic fluorescence spectroscopy (CVAFS) . Compare efficiency against microbial remediation using Hg-resistant bacteria (e.g., Pseudomonas putida) .

Q. What computational approaches predict the reactivity of Mercury, bis(trichloroethenyl)- with biomolecules?

- Methodology : Employ density functional theory (DFT) to model bond dissociation energies between mercury and sulfur/nitrogen ligands (e.g., cysteine or histidine). Validate predictions with X-ray absorption near-edge structure (XANES) spectroscopy to map coordination environments in protein-mercury adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.